1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine
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Overview
Description
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is a complex organic compound that features a combination of fluorinated pyridine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine involves multiple steps, starting with the preparation of the fluorinated pyridine and piperazine intermediates. The fluorinated pyridine can be synthesized through the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . The piperazine moiety can be synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and other advanced synthetic techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium methoxide for substitution reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The fluorinated pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperazine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine
Uniqueness
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is unique due to its combination of fluorinated pyridine and piperazine moieties, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H19F4N5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C18H19F4N5/c1-11-24-15-4-2-3-13(15)16(25-11)26-5-7-27(8-6-26)17-14(19)9-12(10-23-17)18(20,21)22/h9-10H,2-8H2,1H3 |
InChI Key |
QOQZSMOSPUCHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)F |
Origin of Product |
United States |
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